molecular formula C21H23NO5 B6561798 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 1091021-67-8

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6561798
CAS No.: 1091021-67-8
M. Wt: 369.4 g/mol
InChI Key: MEIMGGTZMOFIPB-UHFFFAOYSA-N
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Description

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, an oxane ring, and a methoxyphenyl group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, including the formation of the oxane ring and the benzodioxole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.

    4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar applications.

    4,4’-Dimethoxy-2,2’-bipyridine: A bipyridine with methoxy groups, used in similar contexts.

Uniqueness

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-24-17-5-3-2-4-16(17)21(8-10-25-11-9-21)13-22-20(23)15-6-7-18-19(12-15)27-14-26-18/h2-7,12H,8-11,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIMGGTZMOFIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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